5-Bromo-2-trifluoromethoxypyridine
CAS No.: 886371-77-3
Cat. No.: VC2545402
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886371-77-3 |
---|---|
Molecular Formula | C6H3BrF3NO |
Molecular Weight | 241.99 g/mol |
IUPAC Name | 5-bromo-2-(trifluoromethoxy)pyridine |
Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H |
Standard InChI Key | SQDAZGGFXASXDW-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Br)OC(F)(F)F |
Canonical SMILES | C1=CC(=NC=C1Br)OC(F)(F)F |
Introduction
Structural Characteristics and Basic Properties
5-Bromo-2-trifluoromethoxypyridine features a pyridine ring with a bromine atom at the 5-position and a trifluoromethoxy (OCF₃) group at the 2-position. It is important to distinguish between the trifluoromethoxy (OCF₃) group in this compound and the trifluoromethyl (CF₃) group found in the related compound 5-Bromo-2-(trifluoromethyl)pyridine.
The structural differences between these groups are significant:
Feature | Trifluoromethoxy (OCF₃) | Trifluoromethyl (CF₃) |
---|---|---|
Chemical Structure | F₃C-O- | F₃C- |
Connection to Ring | Via oxygen atom | Direct attachment |
Spatial Orientation | Typically orthogonal to ring | More conformational flexibility |
Electronic Effects | Strongly electron-withdrawing | Strongly electron-withdrawing |
Lipophilicity | Generally higher | High |
Metabolic Stability | Enhanced | Enhanced |
The trifluoromethoxy group confers unique properties to molecules, including increased lipophilicity, enhanced metabolic stability, and distinctive electronic characteristics. The OCF₃ group typically lies in a plane orthogonal to the aromatic ring, which affects its spatial properties and interactions with target proteins .
Synthetic Approaches for Trifluoromethoxylated Pyridines
The synthesis of trifluoromethoxylated compounds, including pyridines, has historically presented significant challenges to chemists. Unlike the methoxy (OCH₃) group, the OCF₃ group cannot be formed via simple trifluoromethylation of nucleophiles like phenoxides through S₂N mechanisms .
Challenges in Trifluoromethoxylation
Several factors complicate the synthesis of trifluoromethoxylated compounds:
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Strong electron repulsion between fluorine atoms and incoming nucleophiles
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Formation of energetically disfavored transition states
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Thermal instability of transition metal-OCF₃ complexes
Modern Synthetic Methods
Recent advances in synthetic methodology have provided more efficient approaches to trifluoromethoxylation of pyridines. A notable method developed by researchers at Stony Brook University involves:
Step | Process | Conditions |
---|---|---|
1 | Preparation of N-heteroaryl-N-hydroxylamine precursors | Catalytic hydrazine reduction using 5% Rh/C |
2 | O-trifluoromethylation | Using Togni reagent I in CH₂Cl₂ at room temperature |
3 | OCF₃-migration | Thermal rearrangement (temperature varies by substrate) |
Reaction Mechanism of Trifluoromethoxylation
The mechanism for trifluoromethoxylation of pyridines involves a series of steps with both radical and ionic character:
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Formation of N-hydroxyl radical through single-electron transfer
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Reaction with trifluoromethyl radical to form O-trifluoromethylated intermediate
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Thermally induced heterolytic cleavage of N-O bond to form nitrenium ion and trifluoromethoxide
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Recombination and tautomerization to yield the trifluoromethoxylated product
The electronic properties of substituents on the pyridine ring significantly influence the reaction outcome. Electron-donating groups para to the hydroxylamine facilitate the OCF₃-migration step, consistent with the formation of nitrenium ion intermediates .
Applications and Significance
Pharmaceutical Applications
Trifluoromethoxylated compounds, including pyridines, have significant potential in drug discovery and development:
Property | Pharmaceutical Relevance |
---|---|
Enhanced Lipophilicity | Improved membrane permeability and bioavailability |
Metabolic Stability | Resistance to oxidative metabolism, longer half-life |
Unique Electronic Properties | Altered binding affinity to target proteins |
Conformational Effects | Distinct spatial interactions with biological targets |
The incorporation of the OCF₃ group into pyridine-based pharmaceuticals can potentially enhance efficacy, reduce metabolic liabilities, and improve pharmacokinetic properties .
Agrochemical Applications
In agrochemical development, trifluoromethoxylated compounds have demonstrated utility as active ingredients or intermediates in the synthesis of pesticides, herbicides, and fungicides:
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Increased resistance to metabolic degradation in target organisms
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Improved penetration through plant and insect cuticles
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Enhanced target specificity
Materials Science Applications
The unique electronic and steric properties of trifluoromethoxylated compounds make them valuable in materials science:
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Development of functional materials with specific electronic properties
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Creation of materials with controlled surface properties
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Components in optoelectronic devices
Related Compound: 5-Bromo-2-(trifluoromethyl)pyridine
While specific information about 5-Bromo-2-trifluoromethoxypyridine is limited, detailed data is available about the related compound 5-Bromo-2-(trifluoromethyl)pyridine.
Physical and Chemical Properties
Synthetic Utility
5-Bromo-2-(trifluoromethyl)pyridine serves as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical research:
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The bromine at the 5-position provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions
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The CF₃ group at the 2-position enhances metabolic stability and modifies electronic properties
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The compound can be modified through various reactions to create more complex structures
Functionalization and Derivatization
Both 5-Bromo-2-trifluoromethoxypyridine and its CF₃ analog can serve as versatile building blocks for further chemical transformations. The bromine functionality provides an excellent handle for derivatization through various reactions:
Reaction Type | Conditions | Expected Products |
---|---|---|
Suzuki Coupling | Pd catalyst, boronic acid/ester | 5-Aryl-2-trifluoromethoxypyridines |
Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne | 5-Alkynyl-2-trifluoromethoxypyridines |
Buchwald-Hartwig Amination | Pd catalyst, amine | 5-Amino-2-trifluoromethoxypyridines |
Carbonylation | Pd catalyst, CO, nucleophile | 5-Carbonyl-2-trifluoromethoxypyridines |
Lithium-Halogen Exchange | n-BuLi, electrophile | Various 5-substituted-2-trifluoromethoxypyridines |
These functionalization reactions enable the synthesis of diverse libraries of compounds for drug discovery and materials science applications .
Research Challenges and Future Directions
Current Limitations
Despite recent advances, several challenges remain in the development and application of trifluoromethoxylated pyridines:
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High cost of reagents for trifluoromethoxylation, particularly for large-scale synthesis
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Limited scalability of current synthetic methods
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Need for more efficient and selective synthetic routes
Future Research Opportunities
Future research in this area may focus on:
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Development of more economical and environmentally friendly synthetic methods
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Exploration of direct C-H trifluoromethoxylation strategies
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Investigation of structure-activity relationships to optimize properties for specific applications
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Application of machine learning and computational methods to predict properties and reactivity
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